molecular formula C16H17F3N4OS B7126996 N-phenyl-2-[4-[5-(trifluoromethyl)-1,3-thiazol-2-yl]piperazin-1-yl]acetamide

N-phenyl-2-[4-[5-(trifluoromethyl)-1,3-thiazol-2-yl]piperazin-1-yl]acetamide

Cat. No.: B7126996
M. Wt: 370.4 g/mol
InChI Key: IQYJHNZEACNVIY-UHFFFAOYSA-N
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Description

N-phenyl-2-[4-[5-(trifluoromethyl)-1,3-thiazol-2-yl]piperazin-1-yl]acetamide is a complex organic compound known for its significant role in medicinal chemistry. Characterized by a trifluoromethyl group attached to a thiazole ring, its structure contributes to its unique chemical properties and biological activities.

Properties

IUPAC Name

N-phenyl-2-[4-[5-(trifluoromethyl)-1,3-thiazol-2-yl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4OS/c17-16(18,19)13-10-20-15(25-13)23-8-6-22(7-9-23)11-14(24)21-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYJHNZEACNVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2)C3=NC=C(S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-[4-[5-(trifluoromethyl)-1,3-thiazol-2-yl]piperazin-1-yl]acetamide typically involves multi-step organic reactions. One common route includes the condensation of 5-(trifluoromethyl)-1,3-thiazole-2-amine with 1-(2-bromoethyl)-4-phenylpiperazine in the presence of a base. This is followed by nucleophilic substitution and acylation to introduce the acetamide group. Reaction conditions generally require controlled temperatures and specific solvents like acetonitrile or dichloromethane to achieve optimal yields.

Industrial Production Methods

Industrial production methods often scale up these laboratory processes using continuous flow reactors to maintain consistent reaction conditions and high yield. Catalysts and advanced purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-[4-[5-(trifluoromethyl)-1,3-thiazol-2-yl]piperazin-1-yl]acetamide undergoes various chemical reactions including:

  • Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfone derivatives.

  • Reduction: The compound can be reduced to break specific bonds, yielding different derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions often involve specific temperature control, pH adjustments, and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products from these reactions include derivatives with modified functional groups, which can exhibit different biological activities and chemical properties, thus expanding the utility of the base compound in research and application.

Scientific Research Applications

N-phenyl-2-[4-[5-(trifluoromethyl)-1,3-thiazol-2-yl]piperazin-1-yl]acetamide is extensively used in:

  • Chemistry: As a building block for synthesizing other complex molecules.

  • Biology: In studies of cellular mechanisms and interactions due to its binding properties.

  • Medicine: As a potential therapeutic agent in drug discovery, particularly for targeting specific enzymes or receptors.

  • Industry: In the development of agrochemicals and advanced materials due to its robust chemical stability.

Mechanism of Action

The compound exerts its effects primarily through binding to specific molecular targets such as enzymes or receptors, influencing their activity. The trifluoromethyl group significantly enhances the binding affinity and specificity due to its strong electron-withdrawing properties, which stabilize the interaction between the compound and its target.

Comparison with Similar Compounds

Compared to similar compounds like N-phenyl-2-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide and N-phenyl-2-[4-[5-(trifluoromethyl)-1,3-oxazol-2-yl]piperazin-1-yl]acetamide, N-phenyl-2-[4-[5-(trifluoromethyl)-1,3-thiazol-2-yl]piperazin-1-yl]acetamide is unique in its thiazole ring structure, which provides distinct electronic and steric properties. This uniqueness contributes to its specific biological activities and chemical stability, making it a valuable compound in scientific research and industrial applications.

Similar compounds:

  • N-phenyl-2-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide

  • N-phenyl-2-[4-[5-(trifluoromethyl)-1,3-oxazol-2-yl]piperazin-1-yl]acetamide

  • N-phenyl-2-[4-[5-(trifluoromethyl)-1,2,3-triazol-4-yl]piperazin-1-yl]acetamide

This compound stands out due to its trifluoromethyl and thiazole moieties, lending it distinctive properties that enhance its applications across various scientific disciplines.

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